ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate
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Overview
Description
ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate is a chemical compound that belongs to the class of organic compounds known as esters. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a phenyl group and an oxooctanoate ester chain. The presence of the azetidine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki–Miyaura cross-coupling reaction using the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Formation of the Ester Chain: The ester chain can be formed through esterification reactions involving the appropriate carboxylic acid and alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or the azetidine ring to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of new functional groups, such as halides or amines, onto the phenyl or azetidine rings.
Scientific Research Applications
ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate can be compared with other similar compounds, such as:
Ethyl 7-(4-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate: Similar structure but with a different ester chain length.
Methyl 2-(azetidin-3-ylidene)acetate: Contains an azetidine ring but differs in the ester group and overall structure.
The uniqueness of this compound lies in its specific combination of the azetidine ring, phenyl group, and oxooctanoate ester chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)12-6-4-3-5-11-19(22)18-10-7-9-17(15-18)16-21-13-8-14-21/h7,9-10,15H,2-6,8,11-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBKXQLFJGWSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643291 |
Source
|
Record name | Ethyl 8-{3-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-20-1 |
Source
|
Record name | Ethyl 8-{3-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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